(E)-3-(6-Chloropyridin-3-yl)-N-(3-phenylpropyl)prop-2-enamide
Description
Properties
IUPAC Name |
(E)-3-(6-chloropyridin-3-yl)-N-(3-phenylpropyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O/c18-16-10-8-15(13-20-16)9-11-17(21)19-12-4-7-14-5-2-1-3-6-14/h1-3,5-6,8-11,13H,4,7,12H2,(H,19,21)/b11-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMSXMSUBMBLBKP-PKNBQFBNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)C=CC2=CN=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CCCNC(=O)/C=C/C2=CN=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-3-(6-Chloropyridin-3-yl)-N-(3-phenylpropyl)prop-2-enamide, also known as evt-2780391, is a synthetic organic compound characterized by a pyridine ring and an enamide structure. Its molecular formula is C17H17ClN2O, with a molecular weight of 302.78 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in drug development.
Structure and Synthesis
The compound features a unique combination of functional groups that contribute to its biological activity. The synthesis typically involves several steps, including the formation of the enamide through condensation reactions. Key reagents often include amines and carbonyl compounds, which facilitate the formation of the C=N bond adjacent to the C=C bond.
Biological Activity
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Antiviral Activity : Some chloropyridine derivatives have shown potential as inhibitors of viral enzymes, such as SARS-CoV-2 3CL protease. For example, related compounds have demonstrated IC50 values in the low nanomolar range against this target .
- Enzyme Inhibition : The presence of the chloropyridine moiety enhances enzyme inhibitory properties. Studies on similar derivatives have revealed their ability to inhibit key enzymes involved in inflammatory pathways, suggesting potential applications in treating inflammatory diseases .
- Cytotoxicity : Investigations into related compounds have shown varying degrees of cytotoxicity across different cancer cell lines. For instance, some derivatives exhibited significant antiproliferative effects against A549 lung cancer cells, indicating potential as anticancer agents .
Case Studies and Research Findings
- SARS-CoV-2 Inhibition : A study evaluated several chloropyridine derivatives for their ability to inhibit SARS-CoV-2 3CL protease. Among them, one compound demonstrated an IC50 value of 160 nM, indicating strong inhibition capabilities .
- Cytotoxicity Assessments : In vitro studies on related compounds revealed that certain derivatives had CC50 values greater than 100 µM, suggesting low cytotoxicity while maintaining enzyme inhibitory activity. This balance is critical for developing therapeutic agents .
- Structure-Activity Relationship (SAR) : The SAR studies indicated that modifications to the chloropyridine and phenyl groups significantly affect biological activity. For instance, substituents at specific positions on the pyridine ring can enhance or diminish enzyme inhibition and antiviral efficacy .
Table 1: Biological Activity of Related Compounds
| Compound ID | Target Enzyme | IC50 (nM) | EC50 (µM) | Cytotoxicity (CC50 µM) |
|---|---|---|---|---|
| Compound 1 | SARS-CoV-2 3CL protease | 160 | 2.8 | >100 |
| Compound 2 | COX Inhibitor | 250 | 24 | >100 |
| Compound 3 | PI3K/Akt Pathway | - | - | >100 |
Table 2: Synthesis Pathway Overview
| Step | Reaction Type | Key Reagents |
|---|---|---|
| Step 1 | Condensation | Amine + Carbonyl |
| Step 2 | Purification | Column Chromatography |
| Step 3 | Characterization | NMR, IR Spectroscopy |
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
Substitution with fluorinated aryl groups (e.g., 3-chloro-4-fluorophenyl in ) increases metabolic stability and lipophilicity, critical for blood-brain barrier penetration.
Amide Side Chain Variations: The 3-phenylpropyl chain in the target compound provides steric bulk and hydrophobic interactions, contrasting with the dimethylamino propyl group in , which introduces basicity and solubility in physiological pH. Shorter chains (e.g., methylamino propyl in ) reduce steric hindrance but may compromise target selectivity.
Biological Activity :
- Asivatrep’s TRPV1 antagonism is attributed to its trifluoromethylpyridine and sulfonamido motifs , whereas the target compound’s chloropyridine and phenylpropyl groups suggest divergent mechanisms, possibly in insecticidal or neuroactive applications .
Crystallographic and Computational Insights
- Hydrogen-Bonding Networks : The amide and pyridine moieties in the target compound likely form intermolecular hydrogen bonds, akin to patterns observed in polyimide precursors (e.g., 3-chloro-N-phenyl-phthalimide) . Such interactions influence crystal packing and solubility.
- Conformational Analysis : The (E)-configuration of the propenamide backbone ensures planarity, optimizing π-π stacking with aromatic residues in target proteins, a feature critical in drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
